BENGHE Foundational & Exploratory

Check Availability & Pricing

"1-Chloro-7-(trifluoromethyl)phthalazine" CAS
number

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

1-Chloro-7-
Compound Name:

(trifluoromethyl)phthalazine
CAS No.: 1352934-00-9

Cat. No.: B3047099

Get Quote

\ J

1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9): A Strategic Building Block for
Kinase Inhibitor Discovery and Advanced Heterocyclic Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the phthalazine scaffold is recognized as a "privileged
structure,” frequently deployed as a bioisostere for quinazolines, pyridines, and purines in the
development of targeted therapeutics[1]. Among the vast library of commercially available
phthalazine derivatives, 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9) stands
out as a highly specialized, bifunctional building block[2].

This molecule offers a synergistic combination of a highly reactive electrophilic center at the C1
position and a pharmacologically critical trifluoromethyl (-CFs) group at the C7 position. This in-
depth technical guide dissects the physicochemical properties, mechanistic reactivity, and
synthetic utility of CAS 1352934-00-9, providing drug development professionals with a
comprehensive blueprint for leveraging this scaffold in the synthesis of advanced therapeutics,
such as VEGFR-2 inhibitors and SOS1:KRAS disruptors[1][3].
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Physicochemical Profiling & Structural Dynamics

The introduction of a —CFs group onto the phthalazine core fundamentally alters both its
electronic landscape and its pharmacological profile. The strong electron-withdrawing nature of
the —CFs group (

= 0.54) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO),
effectively supercharging the electrophilicity of the C1 position.

Table 1: Physicochemical & Structural Profile of CAS 1352934-00-9

Property Value

CAS Number 1352934-00-9

Chemical Name 1-Chloro-7-(trifluoromethyl)phthalazine
Molecular Formula CoH4CIF3N2

Molecular Weight 232.59 g/mol

SMILES FC(F)(F)C1=CC=C2C=NN=C(Cl)C2=C1

Liquid / Low-melting solid (varies by ambient

Appearance
temp)

N Sealed in dry, 2-8°C, isolated from incompatible
Storage Conditions )
nucleophiles

Readily available for R&D via specialized

Commercial Availabilit
Y suppliers (e.g., ChemScene, BLDPharm)[2][4]

Mechanistic Reactivity: The SNAr Advantage

The C1-chloro group in an unsubstituted phthalazine is already primed for Nucleophilic
Aromatic Substitution (SnAr) due to the electron-withdrawing effect of the adjacent N2 and N3
nitrogen atoms. However, the addition of the C7—CFs group acts as an electronic amplifier.

Causality: By pulling electron density away from the conjugated
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-system via strong inductive effects, the —CFs group stabilizes the anionic Meisenheimer
complex intermediate. This drastically reduces the activation energy required for nucleophilic
attack, allowing for the functionalization of C1 using weakly nucleophilic or sterically hindered
amines under relatively mild conditions, minimizing degradation pathways.

(Highly Electrophilic C1) (A, Base)
\ Rearomatization
Meisenheimer Complex \ [((CR=NNE) I C1-Substituted Phthalazine
(Stabilized by CF3 & N-atoms)) o + HCI Byproduct
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Fig 1. SNAr workflow at the C1 position, driven by the electron-withdrawing C7-CF3 group.
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Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols incorporate built-in analytical
checkpoints, creating a self-validating workflow that guarantees structural integrity before
proceeding to subsequent synthetic steps.

Protocol 1: C1-Amination via Nucleophilic Aromatic
Substitution (SnAr)

o Objective: Synthesize a 1-amino-7-(trifluoromethyl)phthalazine derivative.

o Causality:n-Butanol is selected as the solvent because its boiling point (117°C) provides
sufficient thermal energy to overcome the Meisenheimer complex activation barrier without
requiring a pressurized sealed tube. N,N-Diisopropylethylamine (DIPEA) acts as a non-
nucleophilic base to scavenge the HCI byproduct, preventing the protonation and
subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

e Reaction Setup: To a flame-dried 50 mL round-bottom flask, charge 1-Chloro-7-
(trifluoromethyl)phthalazine (1.0 mmol, 232.6 mg) and the desired amine nucleophile (1.2
mmol).

o Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (5.0 mL, 0.2 M) and
add DIPEA (2.0 mmol, 348 uL) dropwise at room temperature.

» Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C
under a nitrogen atmosphere for 4—6 hours.

e In-Process Validation (TLC/LC-MS): At t = 4h, withdraw a 10 uL aliquot.

o TLC (Hexane/EtOAc 1:1): Verify the disappearance of the starting material (high Rf,
strongly UV-active) and the emergence of a lower Rf product spot.

o LC-MS: Confirm the complete consumption of the [M+H]* 233 isotopic cluster and the
appearance of the target product mass.
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Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced
pressure to remove n-butanol. Partition the residue between Dichloromethane (DCM, 20 mL)
and saturated aqueous NaHCOs (20 mL).

Isolation & Final Validation: Extract the aqueous layer with DCM (2 x 10 mL). Dry the
combined organic layers over anhydrous NazSOa, filter, and concentrate. Purify via silica gel
chromatography.

o NMR Validation: Confirm product integrity via *°F NMR (expect a sharp singlet near -62
ppm, confirming retention of the —CFs group).

Protocol 2: C1-Arylation via Suzuki-Miyaura Cross-
Coupling

Objective: Synthesize a 1-aryl-7-(trifluoromethyl)phthalazine derivative.

Causality: While SnAr is highly effective for heteroatom nucleophiles, carbon-carbon bond
formation at C1 requires transition-metal catalysis. Pd(dppf)Clz is chosen as the catalyst
because its bidentate ligand structure provides a large bite angle, which accelerates the
reductive elimination step—often the rate-limiting step when coupling electron-deficient
heteroaryls[5].

Step-by-Step Methodology:

Reagent Charging: In a Schlenk tube, combine 1-Chloro-7-(trifluoromethyl)phthalazine
(2.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Clz (0.05 mmol, 5 mol%), and K2COs
(3.0 mmol).

Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H20 (4:1 v/v, 10 mL). Purge the
system with argon for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

Reaction Execution: Seal the tube and heat to 90°C for 12 hours.

In-Process Validation: Monitor via LC-MS. The reaction is validated as complete when the
distinct chlorine isotopic cluster of the starting material is fully replaced by the coupled
product mass.
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 Purification: Filter the crude mixture through a pad of Celite to remove palladium black,
washing with EtOAc. Concentrate and purify via flash chromatography.

Applications in Drug Discovery: Pharmacophore
Mapping

The 7-(trifluoromethyl)phthalazine core is not just a synthetic intermediate; it is a highly
optimized pharmacophore used in the design of next-generation targeted therapies.

» Kinase Hinge Binding: The N2 and N3 atoms of the phthalazine ring act as potent hydrogen
bond acceptors. In the active site of kinases (e.g., VEGFR-2 or Aurora kinases), these
nitrogens interact directly with the backbone amides of the kinase hinge region, anchoring
the inhibitor in the ATP-binding pocket[1].

» Metabolic Shielding & Lipophilic Efficiency: The C7—CFs group serves a dual purpose.
Spatially, it projects into deep hydrophobic pockets (such as those found in the SOS1:KRAS
protein-protein interaction interface), enhancing binding affinity through favorable van der
Waals interactions[3]. Metabolically, the strong C—F bonds block oxidative metabolism (e.g.,
by aldehyde oxidase), drastically improving the pharmacokinetic half-life of the drug
candidate.
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Fig 2. Pharmacophore mapping of 7-(trifluoromethyl)phthalazine derivatives in drug design.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3047099/docs?utm_src=pdf-body-img#1-chloro-7-trifluoromethyl-phthalazine-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

+ National Center for Biotechnology Information (PMC). "Design and synthesis of phthalazine-
based compounds as potent anticancer agents with potential antiangiogenic activity via
VEGFR-2 inhibition". NIH. URL:[Link]

e Semantic Scholar / ACS. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-
Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein—Protein Interaction”.
Semantic Scholar. URL: [Link]

¢ ResearchGate. "Aluminum Chloride-Induced Heteroarylation of Arenes and Heteroarenes.
Part 2. A New Synthesis of 4-Substituted Phthalazin-1(2H)-ones." ResearchGate. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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